Ethyl 2-(1H-indol-2-yl)acetate
Overview
Description
Ethyl 2-(1H-indol-2-yl)acetate is an organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by an indole ring attached to an ethyl acetate group. It is known for its diverse biological activities and is used in various scientific research applications.
Scientific Research Applications
Ethyl 2-(1H-indol-2-yl)acetate has a wide range of applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 2-(1H-indol-2-yl)acetate is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . The primary targets of this compound are likely to be multiple receptors, given the broad-spectrum biological activities of indole derivatives .
Mode of Action
It is known that indole derivatives bind with high affinity to their targets, which can lead to a variety of biological effects . The Catellani reaction, a palladium-catalyzed norbornene-mediated cascade reaction, has been modified to achieve the direct functionalization of indoles .
Biochemical Pathways
This compound may affect several biochemical pathways due to the diverse biological activities of indole derivatives . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact pathways affected by this compound and their downstream effects would depend on the specific targets of the compound.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the biochemical pathways it affects. Given the diverse biological activities of indole derivatives, the compound could potentially have a wide range of effects .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(1H-indol-2-yl)acetate, like other indole derivatives, has been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives
Cellular Effects
Indole derivatives, including this compound, possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Like other indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(1H-indol-2-yl)acetate can be synthesized through several methods. One common method involves the reaction of indole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. For example, the use of palladium-catalyzed regioselective carbethoxyethylation of indoles has been reported as an effective one-step synthesis method .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(1H-indol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions are common, particularly at the C-3 position of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used under controlled conditions.
Major Products:
Oxidation: Indole-2-carboxylic acids.
Reduction: Indole-2-ethanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-2-carboxylic acid: An oxidation product of ethyl 2-(1H-indol-2-yl)acetate.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness: this compound is unique due to its ester functional group, which allows for further chemical modifications. This makes it a versatile intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
ethyl 2-(1H-indol-2-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-15-12(14)8-10-7-9-5-3-4-6-11(9)13-10/h3-7,13H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODUBFGFNKKYPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455404 | |
Record name | Ethyl 2-(1H-indol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33588-64-6 | |
Record name | Ethyl 2-(1H-indol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method described in the research paper?
A1: The research paper [] presents a novel, efficient, and convenient method for synthesizing Ethyl 2-(1H-indol-2-yl)acetate. This method utilizes a palladium-catalyzed regioselective cascade C-H activation reaction. [] This approach is advantageous because it utilizes readily available starting materials and demonstrates excellent functional group compatibility, making it a practical approach for synthesizing this compound. []
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